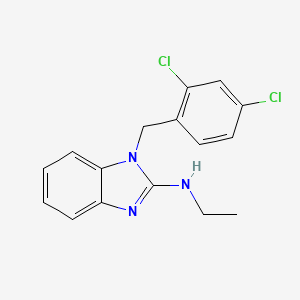

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Description

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a benzimidazole derivative featuring a 2,4-dichlorobenzyl group at the N1 position of the benzimidazole core and an ethyl substituent on the exocyclic amine.

The 2,4-dichlorobenzyl moiety enhances lipophilicity and may influence binding affinity to biological targets, while the ethyl group on the amine could modulate solubility and metabolic stability. Structural characterization of such compounds typically employs spectroscopic methods (¹H/¹³C NMR, IR, ESI-MS) and X-ray crystallography for unambiguous confirmation .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRZOKRZGZZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of the 2,4-Dichlorobenzyl Group: The benzimidazole core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antitumor Activity : Preliminary studies indicate that compounds within the benzimidazole class, including 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, exhibit significant antitumor properties. Research has shown that similar compounds can inhibit cancer cell growth by targeting specific enzymes involved in cancer metabolism. Molecular docking studies suggest that this compound may interact with key receptors or enzymes in tumor pathways .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics may enhance its ability to penetrate microbial membranes, making it a candidate for further development as an antimicrobial agent.

Pharmacological Implications

Mechanism of Action : Understanding the mode of action of this compound is crucial for its application in pharmacology. Interaction studies reveal that it may bind to specific biological targets involved in disease pathways. This binding affinity can be assessed through molecular docking simulations and kinetic studies .

Potential Therapeutic Uses : Given its biological activities, this compound could be explored for therapeutic applications in oncology and infectious diseases. Its efficacy compared to existing treatments could be investigated through preclinical and clinical trials to establish safety and effectiveness profiles.

Material Science Applications

Beyond biological applications, this compound may have potential uses in material science due to its unique chemical properties. Its ability to form complexes with metals could lead to the development of new materials with enhanced properties for use in electronics or catalysis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell lines compared to control groups. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition of bacterial growth in vitro against several strains. |

| Study C | Molecular Docking | Identified potential binding sites on target enzymes involved in cancer metabolism. |

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,4-dichlorobenzyl group distinguishes it from analogs with single chloro (e.g., 4-chlorobenzyl in ) or non-halogenated substituents.

- The ethyl group on the amine contrasts with primary amines (e.g., ) or bulkier groups like allyl () and pyrimidinyl ().

Physicochemical Properties

Key Observations :

- The 2,4-dichlorobenzyl group increases molecular weight and lipophilicity compared to mono-chloro analogs.

- Nitro-substituted derivatives (e.g., ) exhibit distinct IR and NMR profiles due to electron-withdrawing effects.

Biological Activity

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole class, characterized by its unique structure that includes a dichlorobenzyl group and an ethyl amine moiety. The molecular formula is C16H15Cl2N3, with a molecular weight of approximately 320.21 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

Pharmacological Properties

Benzimidazole derivatives are known for their diverse pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The specific biological activity of this compound has been investigated through various studies.

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that several benzimidazole derivatives had moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's structural features suggest potential antifungal activity as well. Studies on related benzimidazole compounds have reported notable antifungal effects against various strains, with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antifungal agents like ketoconazole .

Anticancer Potential

Molecular docking studies have been conducted to explore the binding affinity of this compound with cancer-related targets. These studies suggest that the compound may inhibit enzymes involved in cancer cell metabolism . The benzimidazole scaffold is recognized for its role in developing anticancer agents due to its ability to interfere with cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can be influenced by substitutions on the benzene ring and the nitrogen atom in the structure. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and may improve binding affinity to biological targets. For example, compounds with similar dichlorobenzyl substitutions have exhibited enhanced antibacterial and antifungal activities .

Case Studies

Several studies have highlighted the biological activities of compounds within the benzimidazole class:

- Antibacterial Evaluation : A study synthesized various benzimidazole derivatives and evaluated their antibacterial properties against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects .

- Antifungal Activity : Another investigation focused on benzimidazole derivatives' antifungal properties against common fungal pathogens. The study reported MIC values that suggest significant antifungal activity for certain derivatives .

- Anticancer Studies : Research involving molecular docking simulations has demonstrated that certain benzimidazole derivatives can bind effectively to cancer-related enzymes, suggesting their potential as therapeutic agents in cancer treatment .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects concerning biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorobenzyl)-1H-benzimidazole | Chlorine substitution on benzene ring | Strong antifungal activity |

| 5-(4-chlorophenyl)-1H-benzimidazole | Chlorophenyl group at position 5 | Significant anticancer properties |

| 1-(benzyl)-N-methyl-1H-benzimidazol-2-amines | Methyl substitution at nitrogen | Known for neuroprotective effects |

| 1-(3-chloroaniline)-N-propylbenzimidazole | Propyl substitution at nitrogen | Investigated for anti-inflammatory activities |

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, and how can yield optimization be achieved?

Methodological Answer: A typical synthesis involves:

- Step 1: Alkylation of 2-mercaptobenzimidazole with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2,4-dichlorobenzyl)-1H-benzimidazole .

- Step 2: Introduction of the N-ethylamine group via nucleophilic substitution or reductive amination. For example, reaction with ethylamine in the presence of a coupling agent (e.g., DCC) or via Pd-catalyzed cross-coupling .

- Purification: Use column chromatography (silica gel, eluent: PE/EtOAc gradient) or recrystallization (DMSO/water mixture) .

- Yield Optimization: Adjust reaction time (3–5 hours at 90°C), stoichiometric ratios (1:1.2 molar ratio for alkylation), and catalyst loading (e.g., 5 mol% Pd for coupling reactions) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR signals for dichlorobenzyl protons at δ 4.8–5.2 ppm and ethylamine protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.04 for C₁₆H₁₄Cl₂N₃) .

- X-ray Crystallography: Use SHELX software for structure refinement if single crystals are obtained. SHELXL is recommended for small-molecule refinement due to its robust handling of twinned data .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., neuroblastoma SH-SY5Y) to evaluate IC₅₀ values. Include positive controls (e.g., lonidamine, a structurally related antitumor agent) .

- Enzyme Inhibition Studies: Screen against kinases or oxidoreductases (e.g., glutamate receptors) using fluorometric or colorimetric substrates. Normalize activity to vehicle controls .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods guide mechanistic studies of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., mitochondrial voltage-dependent anion channels, as seen in lonidamine derivatives) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

- QSAR Modeling: Corrogate substituent effects (e.g., electronegativity of dichlorobenzyl groups) with bioactivity data to predict optimized analogs .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ across cell lines)?

Methodological Answer:

- Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time .

- Metabolic Profiling: Use LC-MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation) .

- Orthogonal Validation: Confirm results with alternative assays (e.g., apoptosis via flow cytometry vs. caspase-3 activity) .

Q. What strategies are effective for structural optimization to enhance solubility or target selectivity?

Methodological Answer:

- Substituent Modification: Replace the ethylamine group with polar moieties (e.g., morpholine) to improve aqueous solubility .

- Isosteric Replacement: Substitute the benzimidazole core with indazole (as in lonidamine) to modulate mitochondrial targeting .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors in electron density maps .

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate using Rint (<5%) .

- Tautomer Analysis: Compare bond lengths (e.g., C-N in benzimidazole vs. imidazoline forms) to identify dominant tautomers .

Q. What are best practices for cross-disciplinary literature reviews on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.